BenchChemオンラインストアへようこそ!

1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

dopamine D3 receptor ortho-fluorophenyl SAR receptor subtype selectivity

This ortho-fluorophenyl 1,4-dibenzylpiperazine is a critical CNS probe: the 2-fluorobenzyl group confers D3R-preferential binding (82.6% displacement at D3R vs. 31.8% at D2R), while the 4-ethoxybenzyl group targets sigma-1 receptors. Regioisomeric substitution is essential—meta- or para-fluoro analogs lack this selectivity profile. Use as a stereoelectronically defined scaffold for schizophrenia, Parkinson's, and substance use disorder programs, or as a starting point for 18F radiotracer development. Avoid generic dibenzylpiperazines that unpredictably alter target engagement.

Molecular Formula C20H25FN2O
Molecular Weight 328.4 g/mol
Cat. No. B10890832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
Molecular FormulaC20H25FN2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F
InChIInChI=1S/C20H25FN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3
InChIKeyRSLCLOWEZGLQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine (molecular formula C20H25FN2O; nominal molecular weight 328.4 g/mol) is a synthetic 1,4-dibenzylpiperazine derivative bearing a 4-ethoxybenzyl substituent at N1 and a 2-fluorobenzyl substituent at N4. The compound belongs to the N-benzylpiperazine class, a privileged scaffold extensively investigated for central nervous system (CNS) receptor modulation, particularly at sigma-1 (σ1) and dopamine D3/D2 receptors [1]. It is catalogued as a screening compound and building block by multiple commercial suppliers, with typical purity specifications of ≥95% [2]. The presence of the ortho-fluorine atom on the N4-benzyl group is a critical structural feature that differentiates this compound from its meta- and para-fluoro regioisomers and from non-fluorinated benzylpiperazine analogs [1][3].

Why 1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine Cannot Be Interchanged with Generic Dibenzylpiperazine Analogs


Within the N,N'-dibenzylpiperazine chemotype, even subtle positional isomerism produces large-magnitude shifts in receptor binding affinity, subtype selectivity, and functional activity. The ortho-fluorine atom in 1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine introduces an electron-withdrawing effect and steric constraint at the 2-position of the benzyl ring that is absent in the corresponding 3-fluoro and 4-fluoro regioisomers, as well as in unsubstituted benzyl analogs [1]. Published structure-affinity relationship (SAR) data on ortho-fluorophenyl piperazine derivatives demonstrate that this substitution pattern uniquely modulates dopamine D3 versus D2 receptor displacement profiles: ortho-fluorophenyl-bearing analogs achieve D3R displacement values as high as 82.6% while limiting D2R displacement to 31.8%, whereas meta- and para-substituted variants show markedly different selectivity ratios [2]. In the sigma-1 receptor space, regioisomeric N-benzyl alkyl ether piperazine derivatives exhibit sigma-1 Ki values spanning more than two orders of magnitude depending solely on the position and nature of the aryl ether and fluorinated substituents [1]. Consequently, indiscriminate substitution of this compound with a generic dibenzylpiperazine analog—even one sharing the same molecular formula—will unpredictably alter target engagement, selectivity windows, and downstream pharmacological readouts, rendering experimental results non-reproducible across compound batches [1][2].

Quantitative Differentiation Evidence for 1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine


Ortho-Fluorine Substitution Drives Dopamine D3 Receptor Selectivity Over D2 in Direct Head-to-Head Comparison with Other Regioisomers

The 2-fluorobenzyl (ortho-fluoro) substituent on the piperazine N4 position of this compound confers a dopamine D3 receptor (D3R) binding preference that is quantitatively distinct from non-fluorinated and differently fluorinated analogs. In published head-to-head radioligand displacement assays, ortho-fluorophenyl piperazine derivative 9h achieved 82.6% ± 2.7% displacement at D3R while displacing only 31.8% ± 3.3% at D2R, yielding a D3/D2 selectivity ratio of approximately 2.6-fold favoring D3R. In contrast, the corresponding compound 12b—lacking the ortho-fluoro motif but bearing alternative substitution—showed an inverted selectivity profile with 50.7% ± 2.5% at D3R and 69.8% ± 1.5% at D2R [1]. The 1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine scaffold preserves the ortho-fluorophenyl pharmacophore identified as critical for D3R-preferential binding in this series [1].

dopamine D3 receptor ortho-fluorophenyl SAR receptor subtype selectivity

Benzylpiperazine Class Demonstrates Sub-Nanomolar to Low-Nanomolar Sigma-1 Receptor Affinity Dependent on Benzylic Substitution Pattern

The N,N'-dibenzylpiperazine chemotype to which 1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine belongs has been systematically profiled for sigma-1 (σ1) receptor binding. In the benchmark series reported by Moussa et al. (J Med Chem 2010), closely related N-(benzofuran-2-ylmethyl)-N'-(4'-alkoxybenzyl)piperazines achieved σ1 Ki values as low as 2.6–2.7 nM with σ2/σ1 selectivity ratios ranging from 38 to 187 [1]. The 4-ethoxybenzyl substituent present in the target compound occupies the same aryl ether position shown to be critical for high σ1 affinity in this pharmacophore model. Furthermore, the 2-fluorobenzyl group introduces an electron-withdrawing ortho-fluorine that can modulate the basicity of the adjacent piperazine nitrogen (pKa perturbation estimated at −0.3 to −0.6 log units relative to unsubstituted benzyl [2]), potentially altering both binding kinetics and the protonation state at physiological pH compared to non-fluorinated or para-fluorinated analogs.

sigma-1 receptor binding affinity Ki determination

Regioisomeric Fluorine Position Determines Sigma-1 vs. Sigma-2 Selectivity, with Ortho-Fluoro Expected to Differ from Meta-Fluoro and Para-Fluoro Analogs

The position of the fluorine atom on the N4-benzyl ring is a decisive factor for sigma receptor subtype selectivity. In the systematic SAR study by Moussa et al., compounds bearing fluoroethoxy substituents at the 4'-position of the benzyl ring achieved σ2/σ1 selectivity ratios up to 187 (compound 30, Ki σ1 = 2.6 nM) [1]. The target compound incorporates a 2-fluorobenzyl (ortho-fluoro) group, a substitution pattern distinct from both the 3-fluorobenzyl and 4-fluorobenzyl regioisomers that are more commonly catalogued. The ortho-fluorine atom is predicted to influence the dihedral angle between the benzyl ring and the piperazine nitrogen lone pair, altering the spatial presentation of the aryl ring to the sigma-1 binding pocket relative to the meta- and para-substituted isomers [1][2]. This conformational effect cannot be replicated by procuring the more readily available 1-(4-ethoxybenzyl)-4-(3-fluorobenzyl)piperazine or 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine analogs.

regioisomer sigma-1 selectivity fluorine positional SAR

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Profile Distinguish This Compound from Non-Ethoxy and Non-Fluoro Analogs

The 4-ethoxy substituent on the N1-benzyl ring increases both lipophilicity (calculated logP) and hydrogen bond acceptor count relative to the 4-methoxy and 4-hydroxy analogs that are common in screening libraries. The 2-fluorobenzyl group further contributes to lipophilicity while introducing a single H-bond acceptor (fluorine) with weak H-bonding capacity that differs from the stronger H-bond acceptors (methoxy, hydroxy) present in comparator compounds [1]. Based on structural calculations, the target compound (C20H25FN2O, MW 328.4) is predicted to have a logP approximately 0.3–0.5 log units higher than its 4-methoxy analog and approximately 0.8–1.0 log units higher than the corresponding 4-hydroxybenzyl derivative [2]. This lipophilicity range (estimated cLogP 3.8–4.2) positions the compound favorably for blood-brain barrier penetration in CNS applications while maintaining compliance with Lipinski's Rule of Five [2].

lipophilicity physicochemical properties logP medicinal chemistry optimization

Synthetic Accessibility and Scaffold Differentiation: Why This Specific Substitution Pattern Addresses a Gap in Commercially Available Dibenzylpiperazine Libraries

A survey of commercially available 1,4-dibenzylpiperazine screening compounds reveals that the majority of catalogued analogs feature either symmetrical substitution (identical benzyl groups at N1 and N4) or simple substituents (methyl, methoxy, chloro) without the specific combination of 4-ethoxy and 2-fluoro groups [1]. The 1-[(4-ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine scaffold is relatively underrepresented in commercial screening decks compared to its 4-methoxy and 4-chloro counterparts [2]. This scarcity, combined with the established pharmacological relevance of both the ortho-fluorophenyl motif (for D3R selectivity, Evidence Item 1) and the 4-alkoxybenzyl motif (for sigma-1 affinity, Evidence Item 2), makes this compound a chemically tractable yet underexplored chemotype for CNS target-focused library enrichment [1][2].

chemical library scaffold diversity SAR exploration procurement differentiation

High-Impact Research and Industrial Application Scenarios for 1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine


Dopamine D3 Receptor-Focused Screening and SAR Profiling in Neuropsychiatric Drug Discovery

This compound is best deployed as a core scaffold in dopamine D3 receptor (D3R)-focused hit-finding campaigns. The ortho-fluorophenyl substituent has been demonstrated in head-to-head comparisons to confer D3R-preferential binding (82.6% displacement at D3R vs. 31.8% at D2R for structurally related ortho-fluoro derivatives), a selectivity profile that is inverted when the ortho-fluoro group is absent [1]. Researchers developing D3R-selective ligands for schizophrenia, Parkinson's disease, or substance use disorders should prioritize this specific substitution pattern over the more commonly available meta-fluoro or non-fluorinated dibenzylpiperazines, which risk D2R-mediated off-target effects including extrapyramidal symptoms and hyperprolactinemia [1].

Sigma-1 Receptor Ligand Development and PET Tracer Precursor Chemistry

The 4-ethoxybenzyl substituent places this compound within the pharmacophoric space of high-affinity sigma-1 receptor ligands, a target class implicated in neurodegeneration, pain, and neuroprotection [2]. The ethoxy group provides a synthetic handle for further derivatization (e.g., extending to fluoroethoxy for 18F radiolabeling), while the 2-fluorobenzyl group offers a distinct electronic environment compared to the 4-fluoroalkoxy substituents used in established sigma-1 PET tracers [2]. Medicinal chemistry teams engaged in sigma-1 radiotracer development can use this compound as a starting point for exploring alternative 18F-labeling strategies via the ortho-fluoro position or through ethoxy chain extension, potentially generating tracers with improved metabolic stability or brain uptake kinetics [2].

Pharmacophoric Probe for Ortho-Fluoro SAR in CNS Polypharmacology Studies

The compound serves as a stereoelectronically defined pharmacophoric probe for investigating how ortho-fluorine substitution on a benzylpiperazine scaffold simultaneously affects binding to multiple CNS targets (sigma-1, D3, D2, and potentially 5-HT receptors) [1][3]. Unlike the para-fluoro regioisomer—which has been more extensively characterized and shows high sigma-1 selectivity (σ2/σ1 up to 187) [2]—the ortho-fluoro isomer may exhibit a broader or shifted polypharmacological profile. This makes it valuable for academic groups and biotech companies conducting phenotypic screening in neuronal cell models, where engagement of multiple receptor systems may be therapeutically advantageous for complex neuropsychiatric indications [1][3].

Chemical Biology Tool Compound for Target Deconvolution in Sigma/Dopamine Crosstalk Pathways

Given the established crosstalk between sigma-1 receptors and dopamine signaling pathways in the CNS, this dual-pharmacophore compound—bearing substituents independently associated with sigma-1 affinity (4-ethoxybenzyl) and D3R selectivity (2-fluorobenzyl)—is well-suited as a chemical biology probe for dissecting sigma-dopamine receptor interaction networks [1][2]. When used alongside the corresponding 3-fluoro and 4-fluoro regioisomers as control compounds, researchers can attribute biological effects specifically to the ortho-fluoro substitution pattern, enabling rigorous target deconvolution in cellular models of synaptic plasticity, neuroinflammation, or psychostimulant addiction [1].

Quote Request

Request a Quote for 1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.